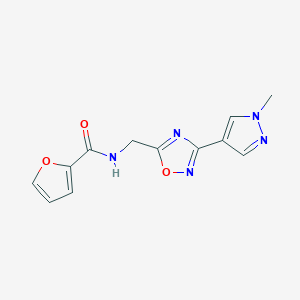

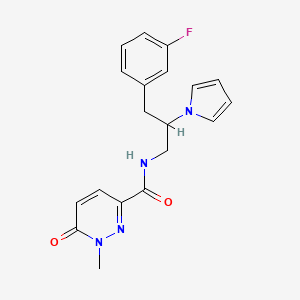

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a member of the benzamide family and has a molecular weight of 391.33 g/mol.

Scientific Research Applications

Synthesis and Pharmacological Activities

The compound 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide and its derivatives have been synthesized and evaluated for various pharmacological activities. For instance, the synthesis and pharmacological activities of N-(3-hydroxyphenyl) benzamide and its 3-O-derivatives have been explored, where various 3-O-derivatives were prepared via O-alkylation. These compounds were characterized using spectroscopic techniques and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes (Abbasi et al., 2014).

Reaction Mechanisms and Transformations

Research has also delved into the reactions of brominated benzolactone/lactam with compounds like 4-methoxythiobenzamide and thiourea under mildly basic conditions, leading to various products through mechanisms such as Eschenmoser coupling reaction, ring transformation, or dimerization. These studies provide insights into the synthetic versatility and the potential chemical transformations of bromo-substituted benzamides (Kammel et al., 2015).

Antidopaminergic Properties

Further, the synthesis and antidopaminergic properties of compounds like (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been investigated, providing a comparative study of their potency and selectivity towards dopamine D-2 mediated responses. Such research is crucial for understanding the therapeutic potential of these compounds in the treatment of conditions like schizophrenia and other psychiatric disorders (Högberg et al., 1990).

Antipathogenic Activity

Moreover, the antipathogenic activity of new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, has been characterized. These compounds were tested against bacterial cells in free and adherent states, demonstrating the potential of these derivatives for further development as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Antifungal Activity

Research into the antifungal activity of certain benzamide derivatives has also been reported. Compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives were synthesized and screened for their antifungal activity, showing potential as antifungal agents (Narayana et al., 2004).

properties

IUPAC Name |

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c19-17-8-4-7-16(13-17)18(22)20-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15,21H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKWHVWPUJLDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)